N-环己基-5-甲基吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

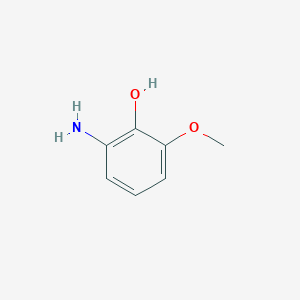

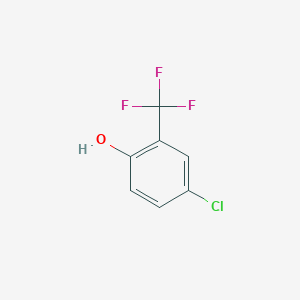

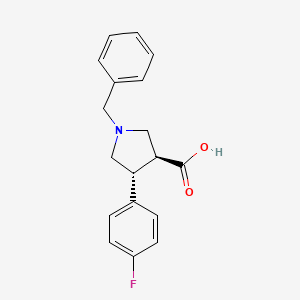

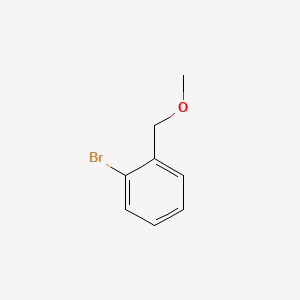

N-cyclohexyl-5-methylpyridin-2-amine is a compound that has been studied in various contexts due to its potential applications in organic synthesis and catalysis. The compound features a pyridine ring, which is a common motif in many biologically active molecules and pharmaceuticals, and is substituted with a cyclohexyl group and a methyl group at specific positions on the ring.

Synthesis Analysis

The synthesis of related N-aminopyridines has been described through oxidative [3+2] cycloaddition reactions with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins, which proceed under metal-free conditions at room temperature . Additionally, N-(1-methylpyridin-4(1H)-ylidene)amines have been synthesized via a melt reaction between N-methylated-4-chloropyridinium triflate and corresponding amines, including cyclohexyl amine, followed by the addition of sodium hydride in dichloromethane . These methods could potentially be adapted for the synthesis of N-cyclohexyl-5-methylpyridin-2-amine.

Molecular Structure Analysis

The molecular structure of N-cyclohexyl-5-methylpyridin-2-amine and its derivatives can be characterized by various spectroscopic techniques such as FTIR, NMR, and MS, as well as X-ray diffraction (XRD) analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and the electronic environment of the functional groups.

Chemical Reactions Analysis

N-cyclohexyl-5-methylpyridin-2-amine can undergo various chemical reactions. For instance, 2-(N-Cyclohexyl)aminopyridine, a related compound, has been reported to react with electrophiles to form derivatives at the exocyclic nitrogen . This suggests that the pyridine nitrogen in such compounds can act as a nucleophile. Moreover, unusual thermal rearrangements of N-cyclohexylidene derivatives have been observed, leading to complex structures such as octahydrobenzo[cyclobuta]pyrroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-cyclohexyl-5-methylpyridin-2-amine would likely be influenced by the presence of the cyclohexyl and methyl groups. These substituents can affect the compound's solubility, boiling point, melting point, and stability. The reactivity of the compound with various electrophiles and its potential to participate in cycloaddition reactions are also important chemical properties that can be inferred from the behavior of similar compounds .

科学研究应用

催化活性改进

N-环己基-5-甲基吡啶-2-胺衍生物已被发现能增强钯醋酸盐在Heck-Mizoroki碳-碳交叉偶联反应中的催化活性。通过合成一系列新衍生物来证明这一点,展示了它们在提高此类反应效率方面的潜力 (Zafar et al., 2018)。

咪唑并[1,2-a]吡啶-3-胺衍生物的合成

该化合物已被用于合成N-环己基-2-芳基(烷基)-咪唑并[1,2-a]吡啶-3-胺衍生物。这个过程涉及使用邻氨基吡啶、芳香族和脂肪族醛以及环己基异氰酸酯,突显了它在创造多样有机化合物中的作用 (Ghorbani‐Vaghei & Amiri, 2014)。

热重排

在一项关注热重排的研究中,N-环己基亚甲基-4-甲基-1-(甲硫基)戊-1,3-二烯-1-胺显示出引发复杂化合物形成的异常热重排,表明其在热条件下的稳定性和反应性 (Nedolya et al., 2002)。

喹唑啉衍生物合成中的作用

另一个重要应用是在喹唑啉衍生物的合成中,这些衍生物在制药和化工行业中很重要。这种化合物在导致这些衍生物的反应机制中发挥作用 (Yokoyama et al., 1975)。

有机金属化学应用

在有机金属化学中,它已被用于形成第4族金属的二氮杂烯。这展示了它在与金属形成配合物方面的多功能性,这在催化和材料科学中至关重要 (Crust et al., 2005)。

还原胺化应用

它还在还原胺化过程中发挥作用。这种应用对于合成各种胺类物质至关重要,这些物质是有机合成和制药中的基础构建块 (Burkhardt & Coleridge, 2008)。

安全和危害

The safety information for N-cyclohexyl-5-methylpyridin-2-amine indicates that it has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

N-cyclohexyl-5-methylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-7-8-12(13-9-10)14-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFIFUKQMCODHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10529858 |

Source

|

| Record name | N-Cyclohexyl-5-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10529858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-5-methylpyridin-2-amine | |

CAS RN |

88260-15-5 |

Source

|

| Record name | N-Cyclohexyl-5-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10529858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。